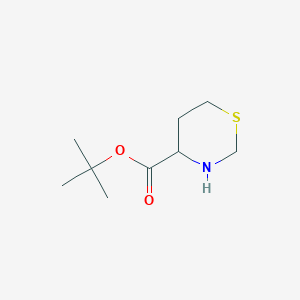![molecular formula C6H3ClIN3 B2633967 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine CAS No. 2490402-50-9](/img/structure/B2633967.png)
4-Chloro-7-iodopyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine typically involves the halogenation of pyrazolo[1,5-a]pyrazine derivatives. One common method includes the use of chlorinating and iodinating agents under controlled conditions to introduce the chlorine and iodine atoms at the desired positions on the pyrazolo[1,5-a]pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the halogenation reactions to ensure high yield and purity, as well as the use of efficient purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-iodopyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazolo[1,5-a]pyrazine derivatives .
Aplicaciones Científicas De Investigación
4-Chloro-7-iodopyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence its biological activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Chloro-7-iodopyrazolo[1,5-a]pyrazine include other halogenated pyrazolo[1,5-a]pyrazine derivatives, such as:
- 4-Chloro-7-bromopyrazolo[1,5-a]pyrazine
- 4-Chloro-7-fluoropyrazolo[1,5-a]pyrazine
- 4-Chloro-7-iodopyrazolo[1,5-a]pyridine .
Uniqueness
What sets this compound apart is its specific combination of chlorine and iodine atoms, which can impart unique reactivity and biological activity compared to other halogenated derivatives .
Propiedades
IUPAC Name |
4-chloro-7-iodopyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-6-4-1-2-10-11(4)5(8)3-9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNQRTSDLXZKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=C(N2N=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
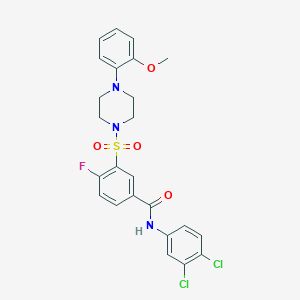
![3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2633886.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2633887.png)
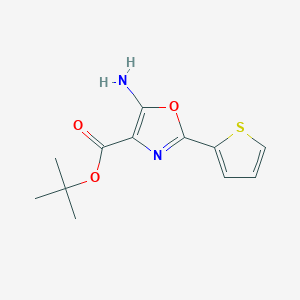
![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2633891.png)
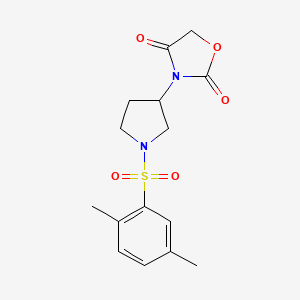

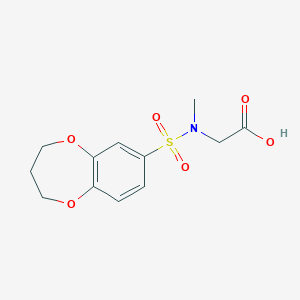
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2633898.png)
![N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633901.png)
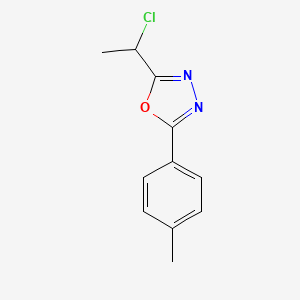
![1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2633903.png)
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B2633905.png)
